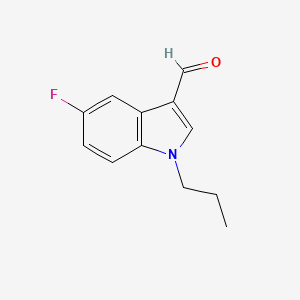

5-fluoro-1-propyl-1H-indole-3-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBVJAGZPUVTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649293 | |

| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944465-16-1 | |

| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1 Propyl 1h Indole 3 Carbaldehyde and Its Analogs

Strategies for the Construction of the 5-Fluorinated Indole (B1671886) Ring System

A novel and scalable approach for accessing fluorinated indoles involves a metal-free oxidative dearomatization strategy. nih.govresearchgate.net This method assembles 2-trifluoromethyl NH-indole products from simple, commercially available anilines using hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.govresearchgate.net The nature of the N-capping group on the aniline (B41778) is reported to be critical for the success of the reaction. nih.gov A significant advantage of this approach is that the resulting indole products contain a 3-trifluoroacetyl group, which can be further manipulated to introduce a variety of other functional groups. nih.govresearchgate.net

While broader dearomatization strategies exist, such as iodine(I/III)-catalyzed dearomative 2,3-difluorination to produce indolines chemrxiv.org or hypoiodite-catalyzed oxidative umpolung for spiroindolenines, nih.gov the oxidative dearomatization approach stands out for its direct assembly of the aromatic fluorinated indole core. nih.gov

Classical cyclization reactions remain cornerstone methodologies for indole synthesis and are well-adapted for preparing 5-fluorinated analogs.

The Leimgruber-Batcho indole synthesis is a versatile and industrially favored method. diva-portal.orgtsijournals.com This reaction typically starts with a substituted 2-nitrotoluene. For the synthesis of 5-fluoroindole (B109304), 5-fluoro-2-nitrotoluene (B1295086) is converted into an enamine, often by reacting it with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. diva-portal.org The key final step is a reductive cyclization of the enamine intermediate, which can be achieved using various reducing agents such as Raney Nickel, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid, to yield the desired 5-fluoroindole. diva-portal.org Modified Leimgruber-Batcho reactions have been successfully employed for the large-scale preparation of other fluorinated indoles, demonstrating the robustness of this method. tandfonline.comresearchgate.net

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is another fundamental and widely used method. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comyoutube.com To synthesize a 5-fluoroindole derivative, one would start with 4-fluorophenylhydrazine. diva-portal.org The reaction mechanism proceeds through protonation and isomerization of the phenylhydrazone to an enamine tautomer, followed by an irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement that breaks the N-N bond. byjus.comjk-sci.com The resulting di-imine intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. youtube.com Modern variations, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediate, expanding the scope of the reaction. wikipedia.org

| Reaction | Starting Materials | Key Steps | Catalyst/Reagents |

| Leimgruber-Batcho | Fluorinated 2-nitrotoluene | Enamine formation, Reductive cyclization | DMF-DMA, Pyrrolidine, Raney-Ni or Pd/C |

| Fischer Indole | Fluorinated phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone formation, tandfonline.comtandfonline.com-sigmatropic rearrangement, Cyclization | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) |

The development of metal-free synthetic methods is of great interest, particularly in pharmaceutical manufacturing, to avoid metal contamination in the final products. chemistryviews.org Several such strategies have been developed for the synthesis of fluorinated indoles.

As previously mentioned, the oxidative dearomatization-enabled synthesis is a prominent metal-free method. nih.govresearchgate.net Another effective metal-free approach involves the base-catalyzed intramolecular cyclization of N-acyl amides. This method has been used to synthesize 3-nitro-2-(per)fluoroalkyl indoles from readily available precursors. chemistryviews.org The reaction typically uses an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. chemistryviews.org This strategy shows good functional group tolerance and is scalable. chemistryviews.org Other metal-free reactions, such as those mediated by phenyliodine bis(trifluoroacetate) (PIFA), have been employed for cascade oxidations to form related heterocyclic structures like spirooxindoles. researchgate.net

Introduction of the Formyl Group at the C-3 Position

The C-3 position of the indole ring is inherently electron-rich and thus the most nucleophilic site, making it the preferred position for electrophilic substitution reactions like formylation. chemrxiv.orgyoutube.com

The Vilsmeier-Haack reaction is the most common and efficient method for the C-3 formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.org This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov

The mechanism involves the following key steps:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, [CH(Cl)N(CH₃)₂]⁺. wikipedia.org

Electrophilic Attack : The electron-rich C-3 position of the 5-fluoroindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This forms a cationic intermediate.

Hydrolysis : The resulting iminium ion is stable until aqueous workup, during which it is hydrolyzed to yield the final 3-carbaldehyde product. organic-chemistry.org

This reaction is highly regioselective for the C-3 position in most indole systems due to the superior stability of the transition state leading to substitution at this site.

While the Vilsmeier-Haack reaction is robust, its use of phosphorus oxychloride can be a drawback. This has spurred the development of alternative, often milder or "greener," formylation methods.

One such alternative is an iron-catalyzed C-3 formylation . An efficient protocol uses ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst to formylate both N-H and N-substituted indoles. organic-chemistry.org This reaction employs formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant, and can be performed on a gram scale. organic-chemistry.orgresearchgate.net

Visible-light-mediated C-3 formylation represents another modern approach. researchgate.net This method uses eosin (B541160) Y as a photoredox catalyst, tetramethylethylenediamine (TMEDA) as the carbon source, and air as the oxidant under mild conditions. organic-chemistry.org The protocol is valued for its broad functional group tolerance and environmentally friendly nature. organic-chemistry.org

Additionally, metal-free hydrogen autotransfer-type reactions have been developed. These methods can functionalize the C-3 position using readily available alcohols as the alkylating agents, which are oxidized in situ to aldehydes. chemrxiv.org

| Methodology | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Highly efficient, classic method, forms electrophilic Vilsmeier reagent |

| Iron-Catalyzed | Formaldehyde, Aqueous NH₃, FeCl₃, Air | Inexpensive, non-toxic catalyst, scalable |

| Visible-Light-Mediated | TMEDA, Eosin Y, Blue LED light, Air | Green chemistry approach, mild conditions, photoredox catalysis |

| Hydrogen Autotransfer | Alcohols, Cs₂CO₃, oxone® | Metal-free, uses readily available alcohols as formyl source precursor |

N-Alkylation Strategies for Introducing the Propyl Moiety

The introduction of the propyl group onto the nitrogen atom of the 5-fluoro-1H-indole-3-carbaldehyde scaffold is a key synthetic step. Various N-alkylation strategies can be employed, ranging from catalytic methods to direct alkylation approaches. The choice of method often depends on factors such as substrate reactivity, desired selectivity, and scalability.

Catalytic N-alkylation methods offer an efficient and atom-economical route to N-propylated indoles. These reactions typically utilize transition metal catalysts to facilitate the coupling of the indole nitrogen with a propyl source, such as propanol (B110389) or propyl halides.

Rhodium(II)-catalyzed N-alkylation has been demonstrated for the C2-alkylation of indoles with cyclopropanols, showcasing the utility of rhodium catalysts in indole functionalization. nih.govrsc.org While specific examples for N-propylation of 5-fluoroindole-3-carbaldehyde are not prevalent, the principles of rhodium-catalyzed C-H activation and functionalization suggest potential applicability for N-alkylation as well.

Copper-catalyzed N-alkylation is a widely used and versatile method for forming C-N bonds. nih.gov Copper catalysts, often in the form of copper(I) or copper(II) salts, can effectively mediate the reaction between indoles and alkyl halides. princeton.edursc.org For the synthesis of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde, a copper-catalyzed coupling of 5-fluoro-1H-indole-3-carbaldehyde with a propyl halide like 1-bromopropane (B46711) would be a viable approach. The reaction typically requires a base to deprotonate the indole nitrogen, making it more nucleophilic. A general representation of this reaction is shown below:

Scheme 1: General scheme for copper-catalyzed N-propylation of 5-fluoro-1H-indole-3-carbaldehyde.

Ruthenium-catalyzed N-alkylation provides a greener alternative by utilizing alcohols as alkylating agents, with water being the only byproduct. nih.govresearchgate.netbath.ac.uk This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde by the ruthenium catalyst, followed by condensation with the indole and subsequent reduction of the resulting iminium intermediate. nih.gov The application of a ruthenium catalyst for the N-propylation of 5-fluoro-1H-indole-3-carbaldehyde with propanol would align with green chemistry principles by avoiding the use of halide reagents. acs.org

| Catalyst System | Propyl Source | General Conditions | Advantages |

| Rhodium(II) acetate | Propyl alcohol | Inert atmosphere, elevated temperature | High efficiency, potential for asymmetric synthesis |

| Copper(I) iodide / ligand | Propyl bromide | Base (e.g., K2CO3, Cs2CO3), solvent (e.g., DMF, DMSO) | Versatility, wide functional group tolerance |

| Ruthenium pincer complex | Propanol | Base, elevated temperature | Atom-economical, environmentally benign (water as byproduct) |

Direct N-alkylation of 5-fluoro-1H-indole-3-carbaldehyde with a propyl halide is a straightforward method for introducing the propyl moiety. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the indole nitrogen, generating an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.

A significant challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. However, in the case of 5-fluoro-1H-indole-3-carbaldehyde, the C3 position is already substituted with a formyl group, which deactivates this position towards further electrophilic attack and sterically hinders it, thus favoring N-alkylation. The electron-withdrawing nature of the formyl group also decreases the nucleophilicity of the indole ring, further promoting reaction at the nitrogen atom.

Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of indole-3-carbaldehyde derivatives, offering advantages such as reduced reaction times and improved yields. A study by Zahran et al. demonstrated the N-alkylation of various indole-3-carbaldehydes using a mixture of bases (KOH and K2CO3) in DMF under both conventional heating and microwave irradiation, with the latter providing superior results.

| Alkylating Agent | Base | Solvent | Conditions | Reported Yields (for similar substrates) |

| 1-Bromopropane | NaH | DMF | 0 °C to room temperature | Good to excellent |

| 1-Iodopropane | K2CO3 | Acetonitrile | Reflux | Good |

| Propyl tosylate | Cs2CO3 | DMF | Room temperature | High |

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step, adhering to the principles of atom and step economy. While a specific MCR for the direct synthesis of this compound is not explicitly documented, several MCRs for the synthesis of substituted indoles could potentially be adapted.

For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach involves the reaction of an aryl hydrazine (B178648), a ketone, and an alkyl halide. To apply this to the target molecule, one could envision a reaction between a 4-fluorophenylhydrazine, a suitable three-carbon carbonyl compound that can lead to the 3-formyl group, and a propyl halide. However, controlling the regioselectivity and achieving the desired substitution pattern would be a significant challenge.

Other MCRs have been reported for the synthesis of various indole-substituted heterocycles, highlighting the versatility of indoles as components in such reactions. researchgate.netrsc.org

Synthetic Route Optimization and Reaction Condition Analysis

Optimizing the synthetic route to this compound is crucial for maximizing yields, ensuring high purity, and developing a scalable and sustainable process. This involves a careful analysis of reaction conditions for each step.

A plausible multi-step synthesis of this compound would likely involve the initial synthesis of 5-fluoro-1H-indole-3-carbaldehyde followed by N-propylation. The synthesis of 5-fluoro-1H-indole-3-carbaldehyde can be achieved through methods such as the Vilsmeier-Haack reaction on 5-fluoroindole.

In the subsequent N-alkylation step, the choice of base, solvent, temperature, and alkylating agent can significantly impact the yield and selectivity. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are effective for deprotonating the indole nitrogen, leading to high yields of the N-alkylated product. rsc.org The use of milder bases such as potassium carbonate (K2CO3) may require higher temperatures or more reactive alkylating agents like propyl iodide. Phase-transfer catalysis can also be employed to facilitate the alkylation under milder conditions. nih.govphasetransfer.com

Controlling the N- versus C-alkylation is paramount. As previously mentioned, the presence of the 3-formyl group in the starting material, 5-fluoro-1H-indole-3-carbaldehyde, strongly directs the alkylation to the nitrogen atom. mdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. For the synthesis of this compound, several green approaches can be considered.

The use of catalytic N-alkylation with alcohols, as seen in ruthenium-catalyzed "borrowing hydrogen" reactions, is a prime example of a green synthetic method. researchgate.net This approach avoids the use of toxic alkyl halides and generates water as the only stoichiometric byproduct. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation also presents a more sustainable alternative using a less toxic and more abundant metal. nih.gov

Solvent choice is another critical aspect of green chemistry. The use of water as a solvent for N-alkylation reactions, where feasible, would be highly advantageous. Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and often leading to cleaner reactions with higher yields, thereby minimizing waste. nih.govorganic-chemistry.org The development of multi-component reactions that reduce the number of synthetic steps and purification procedures is also a key strategy in sustainable synthesis. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Catalytic N-alkylation with propanol (e.g., Ru-catalyzed) where water is the only byproduct. |

| Use of Less Hazardous Chemicals | Replacing toxic alkyl halides with less hazardous alcohols or carbonates as alkylating agents. |

| Catalysis | Employing catalytic amounts of transition metals (e.g., Rh, Cu, Ru, Fe) instead of stoichiometric reagents. |

| Benign Solvents | Exploring the use of water or other environmentally friendly solvents. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Step Economy | Developing multi-component reactions to minimize the number of synthetic steps. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment for 5-fluoro-1-propyl-1H-indole-3-carbaldehyde can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in a molecule. The predicted spectrum of this compound would feature distinct signals for the aldehyde proton, the aromatic protons on the indole (B1671886) ring, and the aliphatic protons of the N-propyl group.

The aldehyde proton (CHO) is expected to appear as a sharp singlet at the most downfield region, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The proton at the C2 position of the indole ring is also significantly deshielded and should appear as a singlet around δ 7.7-8.2 ppm.

The protons on the benzene (B151609) portion of the indole ring (H4, H6, H7) will exhibit splitting patterns influenced by both their adjacent protons and the fluorine atom at C5.

H4: This proton is adjacent to the fluorine atom and is expected to appear as a doublet of doublets around δ 8.0-8.3 ppm, with coupling to both H6 (meta coupling) and the ¹⁹F nucleus.

H6: This proton will likely appear as a doublet of doublets of doublets (ddd) or a multiplet in the range of δ 7.1-7.3 ppm, showing coupling to H7, H4, and the ¹⁹F nucleus.

H7: This proton is expected to be a doublet of doublets around δ 7.4-7.5 ppm, coupling with H6 and the ¹⁹F nucleus.

The N-propyl group will give rise to three distinct signals in the aliphatic region:

A triplet around δ 4.1-4.3 ppm corresponding to the two methylene (B1212753) protons directly attached to the indole nitrogen (-N-CH₂ -CH₂-CH₃).

A sextet or multiplet around δ 1.8-2.0 ppm for the middle methylene protons (-N-CH₂-CH₂ -CH₃).

A triplet around δ 0.9-1.0 ppm for the terminal methyl protons (-N-CH₂-CH₂-CH₃ ).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This data is predicted based on analysis of structural analogs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CHO | 9.9 - 10.1 | s (singlet) |

| H2 | 7.7 - 8.2 | s (singlet) |

| H4 | 8.0 - 8.3 | dd (doublet of doublets) |

| H6 | 7.1 - 7.3 | m (multiplet) |

| H7 | 7.4 - 7.5 | dd (doublet of doublets) |

| N-CH₂ | 4.1 - 4.3 | t (triplet) |

| N-CH₂-CH₂ | 1.8 - 2.0 | sextet / m |

| CH₃ | 0.9 - 1.0 | t (triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the structure.

The most downfield signal will be the aldehyde carbon (CHO) at approximately δ 185 ppm. The carbon atoms of the indole ring will appear in the aromatic region (δ 110-160 ppm). The C5 carbon, directly bonded to the fluorine atom, will show a large C-F coupling constant and is expected to have a chemical shift around δ 158-161 ppm. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The aliphatic carbons of the propyl group will appear in the upfield region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on analysis of structural analogs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | ~185 |

| C5 (C-F) | 158 - 161 |

| C2 | 138 - 140 |

| C7a | 133 - 135 |

| C3a | 125 - 127 |

| C4 | 111 - 113 (d, JC-F) |

| C7 | 110 - 112 (d, JC-F) |

| C6 | 106 - 108 (d, JC-F) |

| C3 | 118 - 120 |

| N-CH₂ | 45 - 48 |

| N-CH₂-CH₂ | 22 - 25 |

| CH₃ | 10 - 12 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Electronic Environment Probing

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. diva-portal.org For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electron density at the C5 position. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H4 and H6). The precise chemical shift would be influenced by the solvent and the electronic effects of the N-propyl and C3-carbaldehyde groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. It would confirm the connectivity within the propyl group (CH₂-CH₂-CH₃) and the couplings between the aromatic protons H4, H6, and H7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the proton signals of the propyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It could be used to confirm the spatial proximity between the N-CH₂ protons of the propyl group and the H7 proton of the indole ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of this compound would be complementary, with key vibrations confirming its structure.

The most prominent band in the FT-IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1650-1680 cm⁻¹. Other key absorptions would include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the propyl group just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region.

C-N stretching: This vibration for the indole ring is expected around 1300-1350 cm⁻¹.

C-F stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

In the FT-Raman spectrum, the aromatic C=C stretching vibrations would be particularly strong, while the polar C=O stretching vibration would be weaker compared to the FT-IR spectrum.

Table 3: Predicted Principal Vibrational Frequencies This data is predicted based on analysis of structural analogs.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2980 - 2850 | Medium-Strong |

| C=O stretch (aldehyde) | 1680 - 1650 | Strong |

| Aromatic C=C stretch | 1620 - 1450 | Medium-Strong |

| C-N stretch | 1350 - 1300 | Medium |

| C-F stretch | 1270 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₂FNO. Its calculated monoisotopic mass is approximately 205.0903 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 206.0981.

Under electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 205 would be observed. The fragmentation pattern would likely involve initial losses characteristic of the substituents. A primary fragmentation pathway would be the loss of the propyl group side chain. The loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the bond beta to the nitrogen would lead to a fragment at m/z 176. Subsequent loss of carbon monoxide (CO, 28 Da) from the aldehyde group is also a common fragmentation pathway for indole-3-carbaldehydes, which would lead to further fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of moderately polar, thermally labile molecules like indole derivatives. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

The analysis would be expected to reveal a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₂H₁₂FNO, the exact mass of the neutral molecule is 205.0903 g/mol . Therefore, the anticipated m/z (mass-to-charge ratio) for the protonated species would be approximately 206.0981.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion Adduct | Calculated m/z | Relative Abundance |

| [M+H]⁺ | 206.0981 | High |

| [M+Na]⁺ | 228.0799 | Moderate |

| [2M+H]⁺ | 411.1889 | Low |

Note: This table is illustrative and not based on experimental data for the specified compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would provide information on its purity and its fragmentation pattern upon electron ionization (EI).

The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this indole derivative, characteristic fragmentation would likely involve the loss of the propyl group, the formyl group, and potentially rearrangements of the indole core.

Table 2: Plausible GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Plausible m/z |

| [M]⁺ | Molecular Ion | 205 |

| [M-C₃H₇]⁺ | Loss of propyl group | 162 |

| [M-CHO]⁺ | Loss of formyl group | 176 |

| [C₈H₅FN]⁺ | Indole core fragment | 146 |

Note: This table represents a theoretical fragmentation pattern and is not derived from experimental analysis of the target compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. An HRMS analysis of this compound would be expected to confirm its molecular formula, C₁₂H₁₂FNO.

The experimentally determined mass would be compared to the theoretically calculated mass. A difference of less than 5 parts per million (ppm) is typically considered confirmation of the assigned formula.

Table 3: Projected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [C₁₂H₁₂FNO+H]⁺ | 206.0981 | N/A | N/A |

Note: Experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would be required.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound.

Table 4: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | N/A |

| Intermolecular Interactions | Potential C-H···O or C-H···F hydrogen bonds; π-π stacking of indole rings. |

Note: This table is speculative as no crystallographic data for this specific compound has been reported.

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 1 Propyl 1h Indole 3 Carbaldehyde

Transformations Involving the C-3 Carbaldehyde Moiety

The aldehyde group at the C-3 position is the most prominent site for chemical reactions, acting as a versatile electrophilic center and a precursor to various functional groups. Its reactivity is central to the derivatization of the 5-fluoro-1-propyl-1H-indole-3-carbaldehyde core.

Condensation reactions provide a powerful route for carbon-carbon bond formation, extending the molecular framework from the C-3 position. The Knoevenagel condensation, in particular, is highly effective for indole-3-carbaldehydes. acgpubs.orgamazonaws.comekb.eg This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. amazonaws.comrsc.org This reaction creates a new carbon-carbon double bond, yielding α,β-unsaturated products which are themselves valuable synthetic intermediates. damascusuniversity.edu.sy For this compound, this strategy allows for the introduction of a wide range of functionalities.

While classic Aldol (B89426) and Claisen condensations are also theoretically possible, the Knoevenagel condensation is more commonly employed for aromatic aldehydes due to its high efficiency and the stability of the resulting conjugated products.

| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Expected Product Structure |

|---|---|---|

| Malononitrile (B47326) | -CN, -CN | (E)-2-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)malononitrile |

| Diethyl malonate | -COOEt, -COOEt | (E)-diethyl 2-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)malonate |

| Meldrum's acid | -C(O)OC(CH₃)₂OC(O)- | 5-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Indan-1,3-dione | -C(O)C₆H₄C(O)- | (E)-2-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)-1H-indene-1,3(2H)-dione |

| Barbituric acid | -C(O)NHC(O)NHC(O)- | 5-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The reaction of the C-3 carbaldehyde with primary amines is a straightforward and high-yielding method to produce imines, commonly known as Schiff bases. nih.govijpbs.com This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). nanobioletters.com Schiff bases derived from indole-3-carboxaldehyde (B46971) are recognized for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. ijpbs.comresearchgate.net The fluorine atom in the 5-position can further modulate the electronic properties and coordination behavior of these ligands. The synthesis is often carried out by simply mixing equimolar amounts of the aldehyde and the amine, sometimes with mild heating or under mechanochemical conditions. nih.gov

| Primary Amine | Resulting Imine (Schiff Base) | Potential Application |

|---|---|---|

| Aniline (B41778) | (E)-N-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)aniline | Precursor for metal complex synthesis |

| p-Toluidine | (E)-N-((5-fluoro-1-propyl-1H-indol-3-yl)methylene)-4-methylaniline | Ligand for catalytic applications |

| Ethanolamine | (E)-2-(((5-fluoro-1-propyl-1H-indol-3-yl)methylene)amino)ethan-1-ol | Bidentate ligand design |

| L-Alanine methyl ester | (E)-methyl 2-(((5-fluoro-1-propyl-1H-indol-3-yl)methylene)amino)propanoate | Chiral ligand for asymmetric catalysis |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important classes of derivatives. researchgate.net

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 5-fluoro-1-propyl-1H-indole-3-carboxylic acid. Mild reagents such as Tollens' reagent (silver nitrate (B79036) in ammonia) or stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed. This transformation is fundamental for creating derivatives where a carboxylic acid moiety is desired for further reactions, such as amide or ester formation.

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (5-fluoro-1-propyl-1H-indol-3-yl)methanol. This is typically achieved with high yield using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting alcohol is a useful intermediate for synthesizing ethers, esters, or halides.

| Transformation | Typical Reagent | Product Name |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Tollens' reagent | 5-fluoro-1-propyl-1H-indole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (5-fluoro-1-propyl-1H-indol-3-yl)methanol |

While the aldehyde itself does not typically participate directly in cycloaddition reactions, it serves as an excellent handle to generate reactive intermediates that do. researchgate.net For instance, the α,β-unsaturated products from Knoevenagel condensations (see 4.1.1) can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. This allows for the construction of complex, fused-ring systems onto the indole (B1671886) C-3 position.

Furthermore, the aldehyde can be converted into a 1,3-dipole precursor for [3+2] cycloaddition reactions. For example, conversion to an N-substituted nitrone would allow for reaction with alkenes to form isoxazolidine (B1194047) rings. Annulation reactions, which build a new ring onto the existing framework, can also be initiated by transforming the aldehyde into a suitable reactive partner for intramolecular cyclization or intermolecular condensation-cyclization sequences. nih.gov

Functionalization of the Indole Ring System

Beyond the reactivity of the C-3 aldehyde, the indole ring itself is a target for functionalization, primarily through electrophilic aromatic substitution.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov In unsubstituted indoles, the C-3 position is the most nucleophilic and therefore the primary site of attack. nih.gov However, in this compound, this position is already occupied. The regiochemical outcome of further substitution is therefore dictated by the combined electronic and steric effects of the existing groups: the N-propyl, 5-fluoro, and 3-carbaldehyde substituents.

N-propyl group: An alkyl group on the nitrogen is electron-donating and activating.

3-carbaldehyde group: This is a meta-directing and strongly deactivating group due to its electron-withdrawing nature.

5-fluoro group: Halogens are deactivating via induction but are ortho-, para-directing due to resonance.

The interplay of these effects makes predicting the exact site of substitution complex. Electrophilic attack is generally disfavored on the benzene (B151609) portion of the indole (positions C-4, C-5, C-6, C-7) due to the deactivating effect of the 3-formyl group. The most likely positions for substitution are C-2, C-4, and C-6. The C-2 position is electronically favorable due to activation from the pyrrole (B145914) nitrogen, while C-4 and C-6 are ortho and para to the directing fluorine atom. The specific outcome will depend on the reaction conditions and the nature of the electrophile. researchgate.netmasterorganicchemistry.com

| Reaction | Reagents | Potential Product(s) (Major Isomers) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-fluoro-1-propyl-3-formyl-6-nitro-1H-indole |

| Bromination | Br₂ / FeBr₃ | 2-bromo-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 5-fluoro-1-propyl-3-formyl-1H-indole-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 6-acetyl-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

Transition Metal-Catalyzed Coupling Reactions at Various Positions (e.g., C-H Functionalization)

The indole scaffold, particularly when functionalized, is a prime substrate for transition metal-catalyzed coupling reactions, which allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of multiple C-H bonds of varying reactivity, a fluoro-substituent, and an N-propyl group offers several avenues for selective functionalization.

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govacs.orgnih.gov In the context of the this compound core, palladium catalysis is frequently employed. The aldehyde group at the C3-position can act as a directing group, facilitating C-H activation at the C2 and C4 positions. For instance, palladium-catalyzed C-H arylation can be achieved with various iodoarenes. nih.gov The C2 position is often favored due to its inherent electronic properties and proximity to the directing group.

Furthermore, the C-H bonds on the benzene portion of the indole ring (C4, C6, C7) are also targets for functionalization. The fluorine atom at C5 can influence the regioselectivity of these reactions. Rhodium and cobalt catalysts have been shown to be effective in the C-H borylation of fluoroarenes, often showing a preference for the position ortho to the fluorine substituent due to the electronic effects of the fluorine and the stability of the resulting metal-aryl bond. acs.org This would suggest that the C4 and C6 positions are potential sites for such transformations. The C7 position, adjacent to the pyrrole ring, can also be functionalized, often requiring specific ligand and catalyst combinations to achieve selectivity. nih.gov

These coupling reactions are highly versatile and compatible with a wide range of functional groups, enabling the introduction of aryl, alkenyl, and alkyl moieties, thereby expanding the molecular diversity accessible from this indole derivative.

Table 1: Potential Transition Metal-Catalyzed C-H Functionalization Reactions

| Position | Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Potential Product |

|---|---|---|---|---|

| C2 | C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Iodide | 2-Aryl-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

| C4 | C-H Alkenylation | [RhCp*Cl₂]₂ / CsOAc | Alkene | 4-Alkenyl-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

| C6 | C-H Borylation | Co(acac)₂ / Ligand | B₂pin₂ | 6-Boryl-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

| C7 | C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Bromide | 7-Aryl-5-fluoro-1-propyl-1H-indole-3-carbaldehyde |

Strategies for Constructing Fused Heterocyclic Rings

The indole-3-carbaldehyde moiety is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The carbonyl group at the C3-position is the primary reactive site for constructing these annulated structures, typically through condensation reactions followed by cyclization.

One common strategy involves the reaction of the aldehyde with bifunctional nucleophiles. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]indole system. Similarly, reaction with hydroxylamine (B1172632) can produce a fused isoxazole (B147169) ring.

Another powerful method is the Friedländer annulation, where the indole-3-carbaldehyde reacts with a compound containing an active methylene group adjacent to a carbonyl, such as a ketone, to construct a fused pyridine (B92270) ring, forming a pyrido[3,2-b]indole derivative. Variations of this approach, using reagents like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base, can lead to the formation of other functionalized fused pyridines.

These strategies leverage the reactivity of the C3-aldehyde and the adjacent C2-position of the indole ring to build complex, polycyclic architectures. The specific fused ring system constructed is determined by the choice of the reaction partner.

Table 2: Examples of Fused Heterocyclic Ring Construction

| Reagent | Base/Catalyst (Example) | Fused Ring System | Resulting Core Structure |

|---|---|---|---|

| Hydrazine Hydrate | Acetic Acid | Pyrazole | Pyrazolo[3,4-b]indole |

| Hydroxylamine HCl | Sodium Acetate | Isoxazole | Isoxazolo[5,4-b]indole |

| 2-Aminoacetophenone | Potassium Hydroxide | Pyridine | Pyrido[3,2-b]indole |

| Malononitrile | Piperidine | Pyridine | Pyrido[3,2-b]indole |

Chemical Modifications of the N-1 Propyl Substituent for Further Functionalization

While the indole core itself offers many sites for modification, the N-1 propyl substituent provides an additional handle for functionalization, allowing for the introduction of new chemical diversity and the modulation of physicochemical properties. The aliphatic nature of the propyl group necessitates different synthetic strategies compared to the aromatic indole ring.

A prominent method for functionalizing such N-alkyl groups is through C(sp³)–H activation. nih.gov This can be achieved through radical-mediated reactions. For instance, a site-selective hydrogen atom transfer (HAT) process can generate a radical on the propyl chain, which can then be trapped by a coupling partner. acs.orgnih.gov This allows for the introduction of various functional groups, such as halogens, hydroxyl groups, or even larger carbon-based fragments, at specific positions along the propyl chain. The selectivity (α, β, or γ to the nitrogen) can often be controlled by the choice of catalyst and reaction conditions.

Alternatively, indirect methods can be employed. One approach involves the synthesis of N-functionalized indolines followed by oxidation to the corresponding indole. mdpi.com For the N-1 propyl group, this could involve transformations that are not compatible with the aromatic indole core, which is then reformed in a later step. For example, oxidation of the propyl chain to introduce a carbonyl or hydroxyl group could be envisioned, creating a new point for diversification through subsequent reactions like esterification, amidation, or etherification. These modifications can be crucial for tuning properties such as solubility, metabolic stability, and target engagement in drug discovery programs. researchgate.net

Table 3: Potential Modifications of the N-1 Propyl Substituent

| Reaction Type | Reagent/Catalyst (Example) | Position Modified | Potential Functional Group Introduced |

|---|---|---|---|

| C-H Halogenation | N-Bromosuccinimide (NBS) | α, β, or γ | Bromo (-Br) |

| C-H Hydroxylation | Photoredox Catalyst / H₂O | α, β, or γ | Hydroxyl (-OH) |

| C-H Amination | Amidating Agent / Metal Catalyst | α, β, or γ | Amino (-NH₂) |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | γ-carbon | Carboxylic Acid (-COOH) |

Computational and Theoretical Studies

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. For indole (B1671886) derivatives, DFT calculations are routinely performed to predict a wide range of characteristics with high accuracy. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) have been successfully used to study the parent compound, 1H-indole-3-carbaldehyde, providing a reliable framework for analyzing substituted analogues. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the lowest energy, and thus most stable, three-dimensional arrangement of atoms in a molecule. For 5-fluoro-1-propyl-1H-indole-3-carbaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global energy minimum.

A key aspect of this analysis for the target molecule is the conformational flexibility introduced by the N-propyl group. Rotation around the single bonds within this alkyl chain and the bond connecting it to the indole nitrogen can lead to different conformers (rotational isomers). DFT studies on other N-substituted indoles have shown that while multiple conformers may be close in energy, often one is significantly more stable. It has also been observed that the presence of multiple conformers can be a solid-state effect, with only one conformation being apparent in solution. Computational analysis can predict the rotational barriers between these conformers and identify the most probable structures.

Table 1: Conceptual Overview of Conformational Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Used to locate stable conformers (energy minima) and transition states (saddle points) related to the N-propyl group's rotation. |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key variable in exploring the conformational space of the flexible propyl side chain. |

| Rotational Barrier | The energy required to rotate from one conformer to another. | Determines the likelihood of interconversion between different conformers at a given temperature. |

| Global Minimum | The conformer with the absolute lowest energy. | Represents the most stable and abundant structure of the molecule in its ground state. |

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. DFT is used to calculate several key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

Charge Distribution and Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that visualize the total electrostatic potential on the surface of a molecule. They are invaluable for identifying regions that are rich or poor in electrons. In indole-3-carbaldehydes, the oxygen atom of the carbonyl group typically shows a region of negative potential (red), indicating a site prone to electrophilic attack, while the N-H proton (in unsubstituted indoles) shows a positive potential (blue), indicating a site for nucleophilic attack. researchgate.net

Dipole Moment: The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. It is a vector quantity that influences intermolecular interactions and solubility.

Table 2: Key Electronic Properties and Their Significance

| Property | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A primary indicator of chemical reactivity and stability. |

| MEP Surface | A 3D map of the electrostatic potential on the molecule's surface. | Reveals sites for electrophilic and nucleophilic reactions; the carbonyl oxygen is expected to be a key nucleophilic site. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Influences solubility and how the molecule orients itself in an electric field and interacts with other polar molecules. |

DFT calculations can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. For indole-3-carbaldehydes, characteristic vibrational modes include the C=O stretch of the aldehyde group, C-H stretching in the aromatic rings, and N-H stretching (if present). To improve the accuracy of predictions, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the theoretical method. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are arranged in a specific crystal lattice, stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.net The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored according to various properties to highlight intermolecular contacts.

A d_norm map, for instance, uses a red-white-blue color scale to show contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots indicate strong interactions like hydrogen bonds. The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide a percentage contribution for each type of interaction. For indole derivatives, common interactions include C-H···O hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. Studies on similar molecules show that H···H contacts often account for the largest portion of the surface, reflecting the importance of van der Waals forces in the crystal packing. researchgate.net

| C···C | π-π stacking interactions between aromatic rings. | Often observed in planar aromatic systems, contributing to crystal stability. |

Molecular Modeling and Docking Studies for Mechanistic Insights into Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For a molecule like this compound, docking studies can provide insights into its potential biological activity by predicting how it might interact with various protein targets. researchgate.net

After a docking simulation, the resulting ligand-protein poses are analyzed to understand the specific interactions that stabilize the complex. The binding affinity is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the binding. nih.gov

The analysis focuses on identifying key interactions within the protein's active site, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like the carbonyl oxygen of the ligand).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the indole ring) and nonpolar amino acid residues.

Pi-Stacking: Aromatic-aromatic interactions between the indole ring system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Interactions involving the fluorine atom.

By profiling these interactions, researchers can understand the structural basis for molecular recognition and predict how modifications to the ligand's structure might improve its binding affinity and selectivity. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indole-3-carbaldehyde |

| Phenylalanine |

| Tyrosine |

Predictive Modeling for Structure-Activity Relationship Elucidation

Predictive modeling, a cornerstone of modern drug discovery and materials science, relies on existing experimental data to build computational models that can forecast the biological activity or physical properties of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are commonly employed.

For this compound, the absence of published biological data or a series of structurally related analogs with measured activities precludes the development of any meaningful SAR models. A typical QSAR study would involve the generation of molecular descriptors for a series of compounds and correlating these descriptors with their biological responses. Without this foundational data, it is not possible to elucidate the specific structural features of this compound that would contribute to a potential biological effect.

Table 1: Status of Predictive Modeling Data for this compound

| Modeling Technique | Availability of Specific Data |

| Quantitative Structure-Activity Relationship (QSAR) | Not Available |

| Pharmacophore Modeling | Not Available |

| Molecular Docking Studies (Specific Targets) | Not Available |

| 3D-QSAR (CoMFA/CoMSIA) | Not Available |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. These studies offer insights that are often difficult to obtain through experimental methods alone.

However, no computational studies detailing the reaction mechanisms involving this compound have been reported. For instance, the mechanism of its synthesis, such as through a Vilsmeier-Haack formylation of 5-fluoro-1-propyl-1H-indole, has not been computationally modeled. Such a study would involve calculating the geometries and energies of reactants, intermediates, transition states, and products to map out the complete reaction energy profile. This information is valuable for optimizing reaction conditions and understanding the origins of regioselectivity and stereoselectivity.

Table 2: Status of Computational Reaction Mechanism Data for this compound

| Reaction Type | Computational Study Availability |

| Synthesis (e.g., Vilsmeier-Haack) | Not Available |

| Oxidation/Reduction of Aldehyde | Not Available |

| Nucleophilic Addition to Carbonyl | Not Available |

| Cycloaddition Reactions | Not Available |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 5 Fluoro 1 Propyl 1h Indole 3 Carbaldehyde Analogs

Influence of Fluorine Substitution at C-5 on Receptor Binding and Enzyme Inhibition

The introduction of a fluorine atom into a molecular scaffold is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. tandfonline.com In the context of indole (B1671886) derivatives, the substitution of a fluorine atom at the C-5 position has been shown to significantly influence receptor binding affinity and enzyme inhibition. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom, allow it to alter electronic properties with minimal steric hindrance. tandfonline.comresearchgate.net This modification can lead to enhanced metabolic stability and improved pharmacodynamic effects. nih.gov

The electron-withdrawing nature of fluorine at the C-5 position can increase the electrophilicity of the indole ring, facilitating interactions with key residues in the active sites of enzymes and receptors. nih.gov For instance, studies on indole-based inhibitors have shown that the presence of an electronegative fluorine group can enhance inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov The potency of such compounds may be increased due to the fluorine atom's ability to donate electron density into a conjugated π-system through a resonance effect, making the system more nucleophilic and facilitating numerous interactions. nih.gov Furthermore, the C-F bond's strong dipole can engage in favorable interactions with other dipoles in a binding pocket, potentially leading to higher affinity and specificity. researchgate.net

In the development of inhibitors for human ecto-5′-nucleotidase (h-e5′NT), the substitution of fluorine at the para position of a related indole scaffold enhanced the compound's activity. rsc.org The electronegative effect of the fluorine was suggested to increase potency by reducing the enzyme's hydrolytic activity. rsc.org Similarly, in the design of selective inhibitors for human monoamine oxidase B (MAO-B), a fluoro-substituted indole derivative demonstrated remarkable inhibitory activity. nih.gov The presence of fluorine can also be crucial for receptor affinity; for example, a 5-fluoro-substituted indole-3-acetic acid derivative exhibited a particularly high affinity for the prostanoid DP1 receptor. mdpi.com The strategic placement of chlorine, another halogen, at the C-5 or C-6 position of an indole ring has also been shown to result in high-affinity binding to certain G protein-coupled receptors. nih.gov

| Compound Series | Modification | Observed Effect | Target | Reference |

|---|---|---|---|---|

| Indole-based Cholinesterase Inhibitors | Fluorine substitution on phenyl group | Enhanced inhibitory activity against AChE and BChE | AChE/BChE | researchgate.netnih.gov |

| Indole Acetic Acid Sulfonate Derivatives | Fluorine substitution at para position | Enhanced inhibitory activity against h-e5'NT | h-e5'NT | rsc.org |

| Indole-based MAO-B Inhibitors | Fluorine substitution on benzoyl group | Potent and selective MAO-B inhibition | MAO-B | nih.gov |

| Indole-3-acetic Acid Derivatives | Fluorine at C-5 position | High affinity for DP1 receptor | DP1 Receptor | mdpi.com |

Impact of N-1 Alkyl Chain Length and Branching (specifically the propyl group) on Activity and Selectivity

The N-1 position of the indole ring is a critical site for modification, and the nature of the alkyl substituent at this position plays a pivotal role in determining the biological activity and receptor selectivity of the resulting analogs. researchgate.netnih.govbenthamscience.com Research on cannabimimetic indoles has established that the N-1 alkyl side chain is a key component for interaction with cannabinoid receptors CB1 and CB2. nih.govresearchgate.netbohrium.com

Structure-activity relationship studies have demonstrated that a minimum alkyl chain length of at least three carbons is generally required for high-affinity binding to both CB1 and CB2 receptors. nih.govresearchgate.netbohrium.com Optimal binding is often observed with a five-carbon (pentyl) side chain. nih.govresearchgate.netbohrium.com While an alkyl chain of three to six carbons is sufficient for maintaining high affinity, extending the chain to a heptyl group can lead to a significant decrease in binding at both receptors. nih.govresearchgate.net

Specifically concerning the propyl group, studies on C3-naphthyl indole analogs revealed that changing the N-1 substituent from an ethyl to a propyl group increased the binding affinity for the CB2 receptor nearly 20-fold, while the affinity for the CB1 receptor remained relatively low, thereby enhancing CB2 selectivity. researchgate.net Although a propyl analog might show reduced binding affinity for the CB1 receptor compared to a pentyl analog, it can still retain significant biological activity. researchgate.net These findings highlight that modifications to the N-1 alkyl chain can fine-tune the compound's affinity and selectivity for different receptor subtypes. nih.gov

| Compound Series | N-1 Alkyl Chain Length | Effect on Receptor Binding | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | 1-2 carbons | Lower affinity for CB1/CB2 receptors | nih.govresearchgate.net |

| Cannabimimetic Indoles | 3 carbons (Propyl) | Required for high-affinity binding; can enhance CB2 selectivity | nih.govresearchgate.net |

| Cannabimimetic Indoles | 5 carbons (Pentyl) | Optimal binding to both CB1 and CB2 receptors | nih.govresearchgate.netbohrium.com |

| Cannabimimetic Indoles | 7 carbons (Heptyl) | Dramatic decrease in binding at both CB1 and CB2 receptors | nih.govresearchgate.netbohrium.com |

Role of C-3 Carbaldehyde Modifications and Derivatization on Molecular Interactions

The carbaldehyde group at the C-3 position of the indole ring is a versatile functional group that serves as a key intermediate for the synthesis of a wide array of biologically active compounds. researchgate.netresearchgate.netresearchgate.net The carbonyl group of indole-3-carbaldehyde (I3A) readily undergoes various chemical transformations, including C-C and C-N coupling reactions, allowing for extensive derivatization. researchgate.netresearchgate.netresearchgate.net These structural modifications can lead to compounds with diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govbenthamscience.com

Modifications of the aldehyde group are often achieved through condensation reactions, such as Aldol (B89426), Claisen, or Knoevenagel reactions. researchgate.netnih.govbenthamscience.com Another common strategy is molecular hybridization, where the I3A scaffold is combined with other bioactive moieties like coumarins, chalcones, or triazoles. researchgate.netnih.govbenthamscience.com For example, the synthesis of I3A analogs conjugated with different aryl amines has been explored to develop potent antioxidant agents. The formation of Schiff bases through the condensation of the aldehyde group with various amines is another widely used approach to generate novel derivatives. researchgate.net These derivatizations alter the steric and electronic properties of the molecule, thereby influencing its interactions with biological targets. The cytoprotective properties of some C-3 substituted indole derivatives, for instance, are attributed to their interactions with red blood cell membrane components. researchgate.net

Elucidation of Molecular Mechanisms of Action for Biological Targets (without specific compound activity or clinical outcomes)

Indole-3-carbaldehyde (I3A) and its derivatives are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating mucosal homeostasis. nih.govsci-hub.seresearchgate.net I3A, a metabolite of tryptophan produced by gut microbiota, acts as a receptor agonist at the AhR in intestinal immune cells. wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a role in maintaining epithelial barrier function and mucosal immunity. wikipedia.orgnih.gov The activation of the AhR/IL-22 axis by I3A can, in turn, promote the expression of IL-18, creating a cross-regulatory circuit between these cytokines. nih.gov The ability of I3A to activate AhR locally in the intestine is a key mechanism through which it exerts its biological effects. nih.govsci-hub.se

DNA Gyrase: Indole derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. oup.comnih.gov The inhibition can occur through interaction with the GyrB subunit, which contains the ATPase domain responsible for ATP binding and hydrolysis. oup.comnih.govresearchgate.net Some indole analogs are believed to bind to the ATP-binding pocket of GyrB, thereby inhibiting the enzyme's supercoiling activity without necessarily causing double-strand breaks. nih.govresearchgate.net The development of potent dual-action molecules targeting both primase and M. tuberculosis gyrase has been achieved through modifications of the indole ring, such as the addition of electron-withdrawing groups at various positions. oup.com

Monoamine Oxidase (MAO): The indole scaffold is present in compounds that act as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes that play a key role in the metabolism of neurotransmitters. nih.govresearchgate.net Indole-3-carbinol, for example, has been shown to effectively inhibit both MAO-A and MAO-B. researchgate.net Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases, and novel indole-based carboxamides have been developed as potent and selective MAO-B inhibitors. nih.gov

Beta-Lactamase: While the direct inhibition of beta-lactamases by 5-fluoro-1-propyl-1H-indole-3-carbaldehyde is not extensively documented, the broader class of indole derivatives has been investigated in the context of overcoming antibiotic resistance. nih.gov Beta-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. frontiersin.orgmdpi.com The search for novel beta-lactamase inhibitors is an active area of research, with various chemical scaffolds being explored to restore the efficacy of existing antibiotics. frontiersin.orgfrontiersin.orgmdpi.com

Beta-Amyloid Aggregation: The aggregation of the beta-amyloid (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. researchgate.net Indole derivatives have been investigated as potential inhibitors of Aβ aggregation. nih.govresearchgate.net For instance, certain indole-based hydrazide-hydrazone derivatives and fascaplysin, a β-carboline alkaloid containing an indole nucleus, have been reported to prevent Aβ aggregation. nih.gov The mechanism of inhibition can involve interactions that disrupt the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils. researchgate.netacs.org

Indole-based structures have been successfully employed to design ligands with high affinity and selectivity for specific G protein-coupled receptors, such as the dopamine (B1211576) D3 receptor. nih.gov A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and shown to display high binding affinity for both D2 and D3 receptors. nih.gov By modifying substituents on the indole ring and the linker connecting it to a piperazine (B1678402) moiety, it is possible to achieve significant selectivity for the D3 receptor over the D2 receptor. nih.gov For example, specific substitutions can result in compounds with Ki values in the nanomolar range for the D3 receptor, with over 100-fold selectivity versus the D2 receptor. frontiersin.org These findings demonstrate that the indole scaffold can be finely tuned to modulate protein-ligand interactions and achieve desired receptor selectivity profiles. nih.gov

DNA/RNA Binding and Intercalation Studies of this compound Analogs

While direct experimental studies on the DNA/RNA binding and intercalation of this compound are not extensively documented in publicly available literature, the broader family of indole derivatives has been a subject of significant research in this area. The planar structure of the indole nucleus is a key feature that allows these molecules to interact with the stacked base pairs of DNA, primarily through intercalation.

Research on various indole derivatives suggests that the indole nucleus can insert itself between the base pairs of the DNA double helix. This interaction is often stabilized by π-π stacking interactions between the aromatic system of the indole and the DNA bases. The substituents on the indole ring play a crucial role in modulating this binding affinity and specificity. For instance, studies on other indole-3-carbaldehyde derivatives have indicated their potential to interact with DNA. The aldehyde group at the C3 position can influence the electronic properties of the indole ring and may participate in hydrogen bonding interactions with the DNA backbone or the edges of the base pairs in the grooves.

The presence of a fluorine atom at the C5 position, as in the case of this compound, is expected to significantly impact its DNA binding properties. Fluorine is a highly electronegative atom and can alter the electron density of the indole ring, potentially enhancing the electrostatic interactions with the phosphate (B84403) backbone of DNA or modifying the π-stacking interactions. Furthermore, fluorine substitution can enhance the metabolic stability of the compound, a desirable property for therapeutic agents.

While specific studies on RNA binding of this compound analogs are even scarcer, the principles of interaction are expected to be similar to those for DNA. The ability to intercalate into double-stranded regions of RNA or bind to specific secondary structures like hairpins or loops would be influenced by the same structural features: the planar indole core, the electronic effects of the fluorine substituent, and the steric and hydrophobic contributions of the propyl group. The synthesis of fluorinated indoles as RNA analogues has been explored, suggesting the potential for these compounds to mimic natural nucleobases and interact with RNA structures. nih.gov

Design Principles for Novel Indole Derivatives based on SAR Data

The structure-activity relationship (SAR) data from various studies on indole derivatives provide valuable insights for the design of novel compounds with enhanced DNA/RNA binding affinity and potential therapeutic applications.

A key design principle is the strategic placement of substituents on the indole ring to optimize interactions with DNA. The nature and position of these substituents can fine-tune the binding mode, selectivity, and efficacy of the compounds.

Table 1: Key Structural Modifications and Their Anticipated Effects on DNA/RNA Binding

| Structural Modification | Anticipated Effect on DNA/RNA Binding | Rationale |

| Substitution at C5 Position | Introduction of electron-withdrawing groups like fluorine can enhance binding affinity. | Alters the electronic properties of the indole ring, potentially strengthening π-π stacking and electrostatic interactions. |

| Variation of N1-Alkyl Chain | The length and branching of the alkyl chain can modulate lipophilicity and groove binding. | Longer or bulkier chains may provide additional van der Waals interactions within the DNA grooves, but excessive bulk could hinder intercalation. |

| Modification of C3-Aldehyde | Conversion to other functional groups like imines or oximes can introduce new hydrogen bonding opportunities. | These groups can act as hydrogen bond donors or acceptors, forming specific interactions with DNA base pairs or the phosphate backbone. |

| Introduction of Fused Rings | Extending the aromatic system by fusing other rings to the indole nucleus can increase the intercalating surface area. | A larger planar surface can lead to stronger π-π stacking interactions with DNA base pairs. |

| Attachment of Charged Side Chains | Positively charged side chains can promote electrostatic interactions with the negatively charged DNA backbone. | This can significantly increase the overall binding affinity of the compound. |

Based on these principles, novel indole derivatives can be rationally designed. For example, synthesizing a series of 5-fluoro-1-alkyl-1H-indole-3-carbaldehyde analogs with varying alkyl chain lengths at the N1 position could help elucidate the optimal chain length for DNA groove interaction. Similarly, replacing the C3-aldehyde with different functionalities could lead to compounds with altered binding modes and potentially improved selectivity for specific DNA sequences or structures.

Furthermore, computational modeling and molecular docking studies can be powerful tools in the design process. nih.gov These methods can predict the binding poses and affinities of designed molecules with DNA or RNA, allowing for the prioritization of synthetic targets. By combining the insights from existing SAR data with in silico predictions, the development of novel indole-based DNA/RNA binding agents with tailored properties can be significantly accelerated.

Applications in Advanced Chemical Technologies and Materials Science

Utilization as Ligands for Coordination Chemistry, including Schiff Base Complexes

The aldehyde functionality of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde serves as a versatile handle for the synthesis of various ligands, most notably through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation of the aldehyde group with primary amines. These indole-based Schiff base ligands can then coordinate with a variety of metal ions to form stable complexes.

The indole (B1671886) nitrogen and the imine nitrogen of the Schiff base can act as donor atoms, allowing for the formation of chelate rings with metal centers, which enhances the stability of the resulting complexes. The fluorine substituent on the indole ring can influence the electronic properties of the ligand, thereby affecting the coordination geometry and the physicochemical properties of the metal complex.

Research on related indole-3-carbaldehyde derivatives has demonstrated their ability to form complexes with transition metals. researchgate.net These complexes have been investigated for their catalytic activity, with some showing potential in mimicking enzyme functions, such as catecholase activity. The specific propyl and fluoro substitutions in this compound can be strategically utilized to fine-tune the steric and electronic environment around the metal center, potentially leading to complexes with tailored catalytic or material properties. Furthermore, derivatives of indole have been synthesized as potential ligands for the construction of metal-organic frameworks (MOFs), indicating the utility of this class of compounds in creating porous coordination polymers. nih.govresearchgate.net

Below is a table summarizing examples of metal complexes formed with Schiff bases derived from indole-3-carbaldehyde analogues:

| Ligand Derived From | Metal Ion(s) | Application/Property Studied |

| Indole-3-carbaldehyde and various l-amino acids | Technetium (99mTc) | Radiopharmaceuticals for tumor imaging |